molecular formula C10H15NO B2667432 N-(2-Cyclopropylcyclobutyl)prop-2-enamide CAS No. 2224299-01-6

N-(2-Cyclopropylcyclobutyl)prop-2-enamide

Cat. No. B2667432
CAS RN: 2224299-01-6
M. Wt: 165.236
InChI Key: WTTHURLOPPPQQU-UHFFFAOYSA-N
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Description

N-(2-Cyclopropylcyclobutyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine receptor agonists. CCPA has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, cardiovascular medicine, and cancer research.

Mechanism of Action

N-(2-Cyclopropylcyclobutyl)prop-2-enamide acts as a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. Activation of the A1 adenosine receptor by this compound leads to the inhibition of adenylate cyclase and the activation of potassium channels, which results in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. This mechanism of action is responsible for the neuroprotective, vasodilatory, and anti-tumor effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-tumor activity, and anti-inflammatory activity. In animal models, this compound has been shown to reduce brain damage after stroke and traumatic brain injury, lower blood pressure in hypertensive rats, inhibit the growth of cancer cells in vitro, and reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

N-(2-Cyclopropylcyclobutyl)prop-2-enamide has several advantages for lab experiments, including its selective agonist activity for the A1 adenosine receptor, its well-established synthesis method, and its potential therapeutic applications in various medical fields. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.

Future Directions

There are several future directions for N-(2-Cyclopropylcyclobutyl)prop-2-enamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in clinical trials, and the exploration of its mechanisms of action in different tissues and disease models. Additionally, the development of novel this compound derivatives with improved bioavailability and selectivity for the A1 adenosine receptor could lead to the discovery of new therapeutic agents for various medical fields.

Synthesis Methods

N-(2-Cyclopropylcyclobutyl)prop-2-enamide can be synthesized through a multistep process, which involves the reaction of cyclopropylcyclobutanone with propargyl bromide, followed by reduction with lithium aluminum hydride and reaction with ethyl chloroformate. The final product is obtained by reacting the intermediate compound with propargylamine. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical fields. In neuroscience, this compound has been shown to have neuroprotective effects and can reduce the severity of brain damage in animal models of stroke and traumatic brain injury. In cardiovascular medicine, this compound has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension. In cancer research, this compound has been shown to have anti-tumor effects and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-cyclopropylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)11-9-6-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTHURLOPPPQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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